2,4-Dibromo-5-fluorobenzylamine

Regiochemistry Positional isomerism Structure-property relationships

Researchers requiring regioselective halogenated building blocks face limited options with electronically differentiated sites. 2,4-Dibromo-5-fluorobenzylamine (CAS 1804933-03-6) solves this with its unique 2,4,5-substitution pattern: • Two bromine atoms at ortho/para positions enable sequential Suzuki-Miyaura couplings without protecting groups • 5-Fluoro substituent modulates amine basicity (pKa) for metabolically stable derivatives • Primary benzylamine handle supports amide, sulfonamide, urea, and reductive amination linkages Supplied at NLT 98% purity under ISO-certified quality systems with global shipping.

Molecular Formula C7H6Br2FN
Molecular Weight 282.94 g/mol
CAS No. 1804933-03-6
Cat. No. B1410829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-5-fluorobenzylamine
CAS1804933-03-6
Molecular FormulaC7H6Br2FN
Molecular Weight282.94 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Br)Br)CN
InChIInChI=1S/C7H6Br2FN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H,3,11H2
InChIKeyDSASPWWWJGFDDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-5-fluorobenzylamine: Identity and Role


2,4-Dibromo-5-fluorobenzylamine (CAS 1804933-03-6), with the IUPAC name (2,4-dibromo-5-fluorophenyl)methanamine and molecular formula C₇H₆Br₂FN (MW 282.94 g/mol), is a tri-halogenated primary benzylamine belonging to the class of halogenated aromatic amines . Its structure features bromine atoms at the 2- and 4-positions and a fluorine atom at the 5-position of the benzene ring, with an aminomethyl (-CH₂NH₂) group at the 1-position. This specific 2,4,5-substitution pattern distinguishes it from other dibromo-fluorobenzylamine positional isomers and governs its electronic distribution, steric profile, and reactivity in cross-coupling and derivatization chemistry . The compound is commercially available at research-grade purity (≥98%, NLT 98%) and is supplied under ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications .

2,4-Dibromo-5-fluorobenzylamine: Isomer Considerations


The family of dibromo-fluorobenzylamine positional isomers (all sharing the molecular formula C₇H₆Br₂FN) illustrates why generic substitution is scientifically unsound. The 2,4-dibromo-5-fluoro substitution pattern, confirmed by SMILES NCc1cc(F)c(Br)cc1Br , locates the two bromine atoms at ortho and para positions relative to each other, with the fluorine atom positioned at a site that is electronically distinct from the bromines. This regiochemistry creates a unique Hammett electronic profile, dipole moment, and steric accessibility around the nucleophilic amine group. Isomers such as 4,5-dibromo-2-fluorobenzylamine (CAS 1804933-07-0) or 2,6-dibromo-4-fluorobenzylamine (CAS 1803784-82-8) have bromine and fluorine atoms at completely different positions, resulting in altered electronic distributions, different reactivities in sequential cross-coupling reactions, and potentially different binding interactions with biological targets. The specific 2,4-dibromo-5-fluoro pattern may enable selective sequential Suzuki couplings exploiting the differing reactivity of the bromine atoms based on their electronic environment, an option not available with other isomers .

2,4-Dibromo-5-fluorobenzylamine: Sourcing & Structure


Positional Isomer Substitution Patterns

Among C₇H₆Br₂FN positional isomers, the 2,4-dibromo-5-fluoro substitution pattern of the target compound (SMILES: NCc1cc(F)c(Br)cc1Br) is distinct from the 4,5-dibromo-2-fluoro substitution pattern (SMILES: C1=C(C(=CC(=C1Br)Br)F)CN, CAS 1804933-07-0) . The target compound places the fluorine atom at position 5, flanked by bromine at position 4 and hydrogen at position 6, whereas the 4,5-isomer positions fluorine at position 2 adjacent to the aminomethyl group. This specific 2,4,5-arrangement creates two chemically distinct bromine atoms: the 2-bromo group is ortho to the aminomethyl group and meta to fluorine, while the 4-bromo group is para to the aminomethyl group and ortho to fluorine, enabling differential reactivity in sequential palladium-catalyzed cross-coupling reactions .

Regiochemistry Positional isomerism Structure-property relationships

Procurement and Supplier Comparison

The 2,4-dibromo-5-fluoro isomer (CAS 1804933-03-6) is actively stocked and manufactured to ISO-certified quality standards (NLT 98% purity) by multiple suppliers including MolCore (Cat. MC108927) and is listed for procurement through CymitQuimica . In contrast, the 2,6-dibromo-4-fluoro isomer (CAS 1803784-82-8) is priced at approximately 475–1,550 USD per unit depending on quantity (250 mg to 1 g) , reflecting the influence of substitution pattern on synthetic accessibility and production economics. The 4,5-dibromo-2-fluoro isomer (CAS 1804933-07-0) is also available but from a different supplier set . Active, multi-supplier availability of the 2,4,5-isomer compared to more limited supplier footprints for certain other isomers indicates higher market demand and validated synthetic accessibility.

Chemical procurement Supply chain Vendor comparison

Sequential Cross-Coupling Reactivity

The 2,4-dibromo-5-fluoro substitution pattern provides two electronically differentiated aryl bromide sites amenable to sequential palladium-catalyzed cross-coupling reactions . The bromine at position 2 is sterically influenced by the neighboring aminomethyl group, while the bromine at position 4 is electronically influenced by the adjacent fluorine atom. This built-in differentiation allows chemists to perform selective Suzuki, Sonogashira, or Buchwald-Hartwig couplings in a programmed sequence, which is a strategic advantage in constructing asymmetric molecular architectures . Fluorinated benzylamine building blocks are highly sought after in medicinal chemistry due to the ability of fluorine to modulate metabolic stability, pKa of the amine, and target binding interactions .

Medicinal chemistry Cross-coupling Building block

2,4-Dibromo-5-fluorobenzylamine: Key Applications


Sequential Cross-Coupling for Library Synthesis

The electronically differentiated 2-bromo and 4-bromo sites of 2,4-dibromo-5-fluorobenzylamine make it a strategically advantageous building block for constructing asymmetric molecular libraries via programmed Suzuki-Miyaura coupling sequences . Medicinal chemistry teams can exploit the inherent chemoselectivity to install two different aryl, heteroaryl, or alkenyl groups at defined positions in a one-pot or sequential protocol without requiring protecting group strategies . This application is directly supported by the structural evidence of differential bromine environments established in Section 3, Evidence Item 1.

Metabolic Stability via Fluorination

As a fluorinated benzylamine building block, 2,4-dibromo-5-fluorobenzylamine enables the introduction of a metabolically stabilizing fluorine atom and a primary amine handle for further derivatization (amide, sulfonamide, urea, or reductive amination linkages) . Fluorinated benzylamine derivatives play a significant role in medicinal chemistry due to the electron-withdrawing character of fluorine, which can modulate amine basicity (pKa) and enhance target binding interactions . The benzylamine scaffold itself is a recognized pharmacophore, serving as a substrate for monoamine oxidase B (MAO-B), and fluorinated derivatives have been systematically studied within this context .

Analytical Reference Standard Application

The high-purity, ISO-certified manufacturing of 2,4-dibromo-5-fluorobenzylamine (NLT 98% purity; MolCore Cat. MC108927) supports its use as an analytical reference standard for LC-MS method development targeting halogenated primary amines. Halogenated benzylamines benefit from enhanced ionization efficiency under atmospheric pressure chemical ionization (APCI) conditions due to the presence of electron-capturing bromine atoms . The distinct isotopic pattern from two bromine atoms (characteristic 1:2:1 triplet for Br₂ in mass spectrometry) provides a unique mass signature that facilitates unambiguous identification in complex biological or environmental matrices .

MAO-B Substrate SAR Exploration

Fluorine-substituted benzylamines have been systematically investigated as substrates and potential inactivators of monoamine oxidase B (MAO-B), with electron-withdrawing substituents shown to modulate substrate turnover kinetics . 2,4-Dibromo-5-fluorobenzylamine, with its strong electron-withdrawing bromine and fluorine substituents, represents a logical extension of these SAR studies to explore the combined effect of multiple electron-withdrawing halogens on MAO-B substrate behavior and potential time-dependent inhibition. While no MAO-B data specific to 2,4-dibromo-5-fluorobenzylamine are currently available, the compound's structure is directly relevant to this established research framework .

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